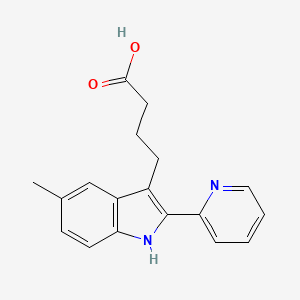
4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is particularly interesting due to its unique structure, which includes a pyridyl group attached to the indole ring, making it a valuable subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the reaction might involve the use of 5-methyl-2-(2-pyridyl)indole as a starting material, which is then reacted with butanoic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters would be essential to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone used in rooting agents.
5-Fluoro-3-phenyl-1H-indole-2-carboxylate: A synthetic derivative with antiviral properties.
Uniqueness
What sets 4-(5-Methyl-2-(2-pyridyl)indol-3-yl)butanoic acid apart is its unique combination of a pyridyl group and an indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-(5-methyl-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C18H18N2O2/c1-12-8-9-15-14(11-12)13(5-4-7-17(21)22)18(20-15)16-6-2-3-10-19-16/h2-3,6,8-11,20H,4-5,7H2,1H3,(H,21,22) |
InChI Key |
ZZFYUPAEXUXJNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCCC(=O)O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3,5-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12217383.png)
![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12217390.png)
![6,8-dichloro-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B12217395.png)
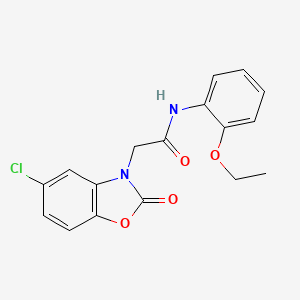
![N-[(1-methylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12217411.png)
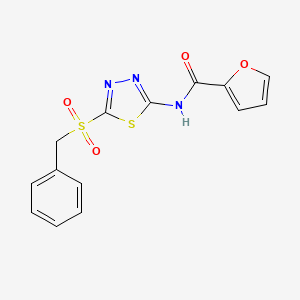

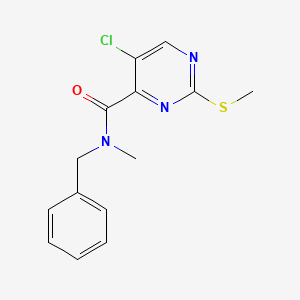
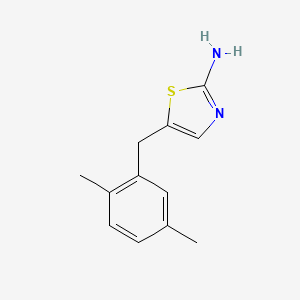
![4-tert-butyl-N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12217431.png)
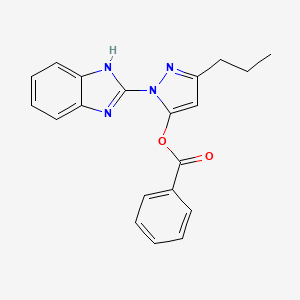

![5-[5-(1H-1,3-benzodiazol-2-yl)-3-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12217442.png)

